![molecular formula C34H28Au2Cl2FeP2 B174426 Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent CAS No. 122092-51-7](/img/structure/B174426.png)
Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene], also known as [μ-Ferrocene-1,1′-diylbis(diphenylphosphine-κP)]bis[chlorogold(I)], is a compound with the empirical formula C34H28Au2Cl2FeP2 and a molecular weight of 1019.22 g/mol . This compound is notable for its use as a gold catalyst in various chemical reactions .
Mechanism of Action
Target of Action
Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene] is primarily used as a catalyst in organic synthesis reactions . The compound’s primary targets are the reactants in these reactions, where it facilitates the breaking and forming of chemical bonds.
Mode of Action
The compound interacts with its targets by binding to them and lowering the activation energy required for the reaction . This interaction accelerates the reaction rate and leads to the formation of the desired products. In some gold-catalyzed reactions, it can catalyze reactions such as oxidation, addition, and dehydrogenation .
Result of Action
The molecular and cellular effects of Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene]'s action are the successful completion of the catalyzed reactions . By lowering the activation energy and accelerating the reaction rate, it enables the efficient synthesis of the desired products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene] typically involves the reaction of 1,1’-bis(diphenylphosphino)ferrocene with a gold(I) chloride source. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in a suitable solvent such as dichloromethane . The reaction mixture is stirred at room temperature until the formation of the desired product is complete, which is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing industrial purification techniques such as column chromatography and crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state gold complexes.
Reduction: It can be reduced to form gold nanoparticles or other reduced gold species.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or thiolates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield gold(III) complexes, while reduction reactions can produce gold nanoparticles .
Scientific Research Applications
Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene] has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene] include:
- [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II)
- Bis(pinacolato)diboron
- Ethylenebis(diphenylphosphine)
- 1,3-Bis(diphenylphosphino)propane
Uniqueness
What sets Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene] apart from these similar compounds is its use of gold as the central metal, which imparts unique catalytic properties. Gold catalysts are known for their high activity and selectivity in various chemical reactions, making this compound particularly valuable in both research and industrial applications .
Properties
CAS No. |
122092-51-7 |
|---|---|
Molecular Formula |
C34H28Au2Cl2FeP2 |
Molecular Weight |
1019.2 g/mol |
IUPAC Name |
chlorogold;cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;iron(2+) |
InChI |
InChI=1S/2C17H14P.2Au.2ClH.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;/h2*1-14H;;;2*1H;/q2*-1;2*+1;;;+2/p-2 |
InChI Key |
ZIKZUJZWYWYNGL-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au].Cl[Au].[Fe+2] |
Isomeric SMILES |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au].Cl[Au].[Fe+2] |
Canonical SMILES |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au].Cl[Au].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B174343.png)
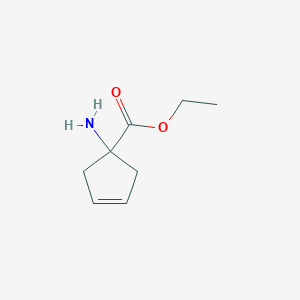
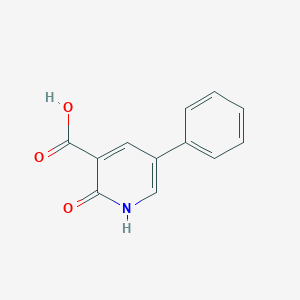
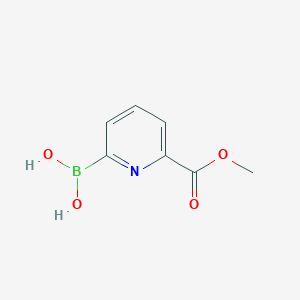
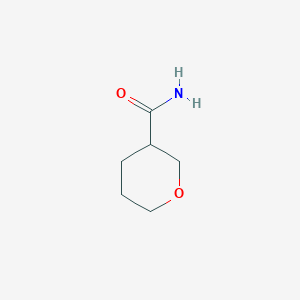
![Oxazolo[5,4-c]pyridine-2(1h)-thione](/img/structure/B174357.png)
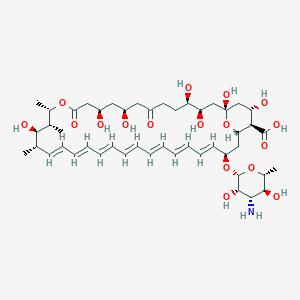
![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B174360.png)
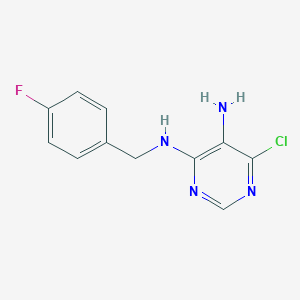

![1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B174370.png)
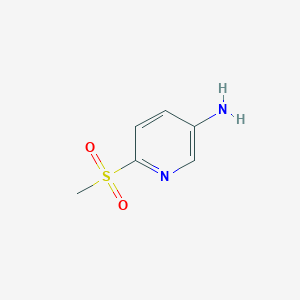
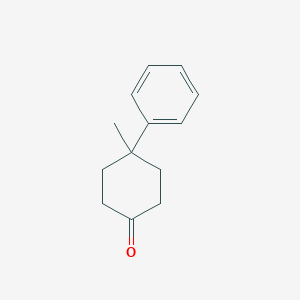
![4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B174377.png)
